![molecular formula C6F13I B1166223 H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H CAS No. 105931-68-8](/img/structure/B1166223.png)
H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H” is a compound composed of the amino acids Arginine (Arg), Histidine (His), and Phenylalanine (Phe). These amino acids are often used in the synthesis of peptides and proteins .
Synthesis Analysis
The synthesis of such a compound would likely involve peptide bond formation between the amino acids. This is typically achieved through a process called condensation, where a water molecule is eliminated to form the bond .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and bonding of the amino acids. Each amino acid has a central carbon atom, bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a unique side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and composition of the peptide. Factors such as the size, charge, hydrophobicity, and stereochemistry of the peptide can influence properties such as solubility, stability, and reactivity .Safety And Hazards
Future Directions
properties
IUPAC Name |
acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N8O4.2C2H4O2/c22-15(7-4-8-26-21(23)24)18(30)28-16(10-14-11-25-12-27-14)19(31)29-17(20(32)33)9-13-5-2-1-3-6-13;2*1-2(3)4/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,30)(H,29,31)(H,32,33)(H4,23,24,26);2*1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJEYZITCIKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.